molecular formula C15H14Cl2O4 B106421 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol CAS No. 40542-32-3

4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol

Cat. No. B106421
CAS RN: 40542-32-3
M. Wt: 329.2 g/mol
InChI Key: DLFXILXMXGKZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol, also known as CL-316243, is a synthetic compound that has been extensively studied for its potential use in treating obesity and metabolic disorders.

Scientific Research Applications

4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol has been extensively studied for its potential use in treating obesity and metabolic disorders. It has been shown to increase energy expenditure and decrease food intake in animal models, making it a promising candidate for the development of anti-obesity drugs.

Mechanism Of Action

4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol acts as a selective agonist of the beta-3 adrenergic receptor, which is predominantly expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in decreased fat accumulation and increased energy expenditure.

Biochemical And Physiological Effects

4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol has been shown to induce a number of biochemical and physiological effects in animal models, including increased oxygen consumption, decreased respiratory exchange ratio, and increased fatty acid oxidation. It has also been shown to decrease insulin resistance and improve glucose tolerance, making it a potential therapeutic agent for the treatment of type 2 diabetes.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol is its selectivity for the beta-3 adrenergic receptor, which minimizes off-target effects. However, its potency can vary depending on the species and tissue being studied, which can complicate experimental design and interpretation of results.

Future Directions

There are several potential future directions for research on 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol. One area of interest is the development of more potent and selective beta-3 adrenergic receptor agonists for the treatment of obesity and metabolic disorders. Another area of interest is the exploration of the effects of 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol on other physiological systems, such as the cardiovascular and nervous systems. Additionally, there is potential for the use of 4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol as a tool for studying the beta-3 adrenergic receptor and its downstream signaling pathways.

Synthesis Methods

4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol can be synthesized through a multi-step process involving the condensation of 2,4,6-trichlorophenol with 5-chloro-2-hydroxy-3-(hydroxymethyl)benzaldehyde, followed by reduction with sodium borohydride and subsequent protection of the resulting diol with acetonide. The final step involves deprotection with acid to yield the desired compound.

properties

CAS RN

40542-32-3

Product Name

4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol

Molecular Formula

C15H14Cl2O4

Molecular Weight

329.2 g/mol

IUPAC Name

4-chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol

InChI

InChI=1S/C15H14Cl2O4/c16-12-2-8(14(20)10(4-12)6-18)1-9-3-13(17)5-11(7-19)15(9)21/h2-5,18-21H,1,6-7H2

InChI Key

DLFXILXMXGKZRE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)CO)O)O)CO)Cl

synonyms

3,3’-Methylenebis[5-chloro-2-hydroxybenzyl Alochol;  3,3’-Methylenebis[5-chloro-2-hydroxybenzenemethanol; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.